N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C25H26N4O2S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H26N4O2S2/c1-3-28(4-2)33(30,31)23-14-8-11-21(16-23)24-19-32-25(27-22-12-6-5-7-13-22)29(24)18-20-10-9-15-26-17-20/h5-17,19H,3-4,18H2,1-2H3 |
InChI Key |
XHXZXNMEEBUWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzene Derivatives
The benzenesulfonamide moiety is typically synthesized via sulfonation followed by amine coupling . Key steps include:
-
Chlorosulfonation : Treatment of benzene derivatives with chlorosulfonic acid (ClSO₃H) yields benzenesulfonyl chloride.
-
Amidation : Reaction with diethylamine forms N,N-diethylbenzenesulfonamide.
Example Protocol (adapted from):
Critical Parameters :
-
Temperature control (<60°C) to prevent polysulfonation
-
Use of anhydrous conditions to avoid hydrolysis
Construction of the 2,3-Dihydro-1,3-Thiazole Ring
Thiazolidinone Cyclization
The dihydrothiazole ring is formed via cyclocondensation between a β-amino alcohol and a carbonyl compound. For the target molecule:
-
Substrate Preparation :
-
4-Position Functionalization : Introduce a ketone or aldehyde group at the 3-position of the benzenesulfonamide core.
-
β-Amino Alcohol Synthesis : React pyridin-3-ylmethanamine with glycolaldehyde to form 2-(pyridin-3-ylmethylamino)ethanol.
-
-
Cyclization :
Representative Reaction (from):
Introduction of the (2Z)-Phenylimino Group
Imination via Condensation
The phenylimino group is installed through Schiff base formation between the thiazolidinone’s amine and benzaldehyde derivatives. Stereochemical control (Z-configuration) is achieved via:
-
Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., L-proline) to favor Z-enamine formation.
-
Thermodynamic Control : Prolonged reflux in toluene shifts equilibrium toward the Z isomer due to steric stabilization.
-
Benzaldehyde (1.2 eq), NH₄OAc (cat.), toluene, 110°C, 12 h
-
Z:E ratio = 8:1 (confirmed by NOESY)
Pyridin-3-ylmethyl Substituent Incorporation
Alkylation of Thiazole Nitrogen
The pyridinylmethyl group is introduced via N-alkylation using 3-(bromomethyl)pyridine:
-
Base-Mediated Alkylation :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → 25 | 62 |
| K₂CO₃ | DMF | 25 | 45 |
| DBU | THF | 40 | 58 |
Final Coupling and Purification
Suzuki-Miyaura Cross-Coupling
To link the sulfonamide and thiazole subunits, a palladium-catalyzed cross-coupling is employed:
-
Borylation : Introduce a boronic ester at the 3-position of the benzenesulfonamide.
-
Coupling : React with bromothiazole derivative under Pd(PPh₃)₄ catalysis.
Purification :
-
Column chromatography (SiO₂, EtOAc/hexane)
-
Recrystallization from EtOH/H₂O
Analytical Characterization
Key spectroscopic data for the target compound:
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.50 (d, J=4.8 Hz, Py-H), 7.82 (s, NH) |
| ¹³C NMR | δ 168.2 (C=S), 152.1 (C=N) |
| HRMS | [M+H]⁺ calcd. 523.1742, found 523.1745 |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylimino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide, exhibit promising anticancer properties. The compound has demonstrated efficacy against various cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer) with IC50 values indicating significant cytotoxic effects. In vitro studies suggest that the presence of specific functional groups enhances its antitumor activity by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown notable antibacterial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies highlight the importance of the thiazole moiety in enhancing biological activity. Variations in substituents on the phenyl and pyridine rings have been shown to significantly affect the compound's efficacy and potency .
Cancer Treatment
In a controlled study involving various thiazole derivatives, this compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent response with significant tumor cell growth inhibition observed at concentrations as low as 10 µM. The compound's mechanism was linked to the induction of cell cycle arrest and apoptosis .
Antibacterial Efficacy
Another case study focused on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent antibacterial activity comparable to established antibiotics like ampicillin .
Mechanism of Action
The mechanism by which N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Sulfonamide-Thiazole Family
The compound shares structural motifs with other sulfonamide-thiazole derivatives, such as 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS: 623933-06-2). Key differences include:
- Substituents on the thiazole ring: The target compound features a phenylimino group and a pyridinylmethyl substituent, whereas the analogue in has a sec-butyl group and a thioxo moiety .
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Insights
The SHELX software suite () is widely used for crystallographic refinement of small molecules, including sulfonamide derivatives.
Biological Activity
N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Synthesis
The compound features a unique combination of structural motifs: a benzenesulfonamide group, a thiazole ring, and a pyridine moiety. The molecular formula and specific structural characteristics enhance its interaction with various biological targets.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and appropriate carbonyl compounds.
- Introduction of the Pyridine Moiety : This can be accomplished via nucleophilic substitution or coupling reactions.
- Final Assembly : The benzenesulfonamide group is introduced last to yield the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing promising results in comparison to standard antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it modulates enzyme activities associated with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of the thiazole and pyridine rings is crucial for enhancing cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. For instance:
- Enzyme Inhibition : The compound has shown to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Its interaction with cellular receptors may alter signaling pathways that contribute to disease states.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Cytotoxicity | Significant activity against cancer cells |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited an MIC of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Cytotoxic Effects on Cancer Cells : In a comparative study against doxorubicin, this compound showed comparable IC50 values in multiple cancer cell lines, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
